4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
Overview
Description
4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C9H10N4OS and its molecular weight is 222.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cholinesterase Inhibitory Potential
- Research demonstrates the potential of S-alkylated derivatives of 4-amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol as cholinesterase inhibitors, offering promising avenues in the enzymatic field (Arfan et al., 2018).
Biological Activity in Heterocyclic Compounds
- These derivatives are part of a broader class of 1,2,4-triazole compounds, known for their extensive range of biological activities including antiviral, anti-inflammatory, and anti-cancer properties. The low toxicity of these compounds enhances their potential for biological applications (Aksyonova-Seliuk et al., 2018).
Serotonin Receptor Ligands
- Some derivatives have been investigated for their affinity as ligands for the 5-HT1A serotonin receptor, indicating their potential in neuropharmacology (Salerno et al., 2004).
Synthesis and Structural Analysis
- The compound has been synthesized and analyzed using various techniques, contributing to the field of organic chemistry and molecular structure understanding (Singh & Kandel, 2013).
Anti-inflammatory and Antinociceptive Properties
- Derivatives of this compound have shown significant anti-inflammatory and antinociceptive activities, highlighting their potential in pain and inflammation management (Upmanyu et al., 2011).
Electrochemical Behavior
- Electrochemical studies of similar thiotriazole compounds provide insights into their redox behavior and potential applications in electrochemistry (Fotouhi et al., 2002).
Photometric Studies and Metal Complex Formation
- Investigations into Schiff base ligands derived from similar compounds and their complexation with metals like Cu(II) open up avenues in photometry and inorganic chemistry (Bheshdadia et al., 2009).
Antifungal Activity
- Novel Schiff bases based on similar scaffolds show promising antifungal activity, particularly against Candida albicans, indicating their potential in antifungal therapy (Moorthy et al., 2017).
Protonation Studies in Triazole Derivatives
- Research into the protonation of polysubstituted triazoles, including those similar to this compound, contributes to our understanding of their structural properties (Fizer et al., 2021).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known to have multidirectional biological activity . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It’s known that 1,2,4-triazoles interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazoles are known to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
It’s known that 1,2,4-triazoles have significant antibacterial activity .
Action Environment
It’s known that the overuse and misuse of antibiotics in humans, animals, agriculture, and food chains have led to considerable environmental pollution .
Future Directions
The future directions for “4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol” and similar compounds lie in the development of new drugs with a wide range of pharmacological activity . The escalating problems of microbial resistance highlight the need for the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole .
Biochemical Analysis
Biochemical Properties
4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antimicrobial activity by inhibiting the growth of various bacterial and fungal strains . It interacts with enzymes such as lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . Additionally, this compound can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the antioxidant capacity of cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For example, it competitively inhibits lanosterol 14α-demethylase, thereby disrupting ergosterol biosynthesis in fungal cells . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of microbial growth and persistent modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of active and inactive metabolites . These metabolic processes can affect the compound’s bioavailability and therapeutic efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to specific organelles . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall therapeutic efficacy .
Properties
IUPAC Name |
4-amino-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-14-7-5-3-2-4-6(7)8-11-12-9(15)13(8)10/h2-5H,10H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXZCJPZWGBBKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354794 | |
Record name | 4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61019-26-9 | |
Record name | 4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.